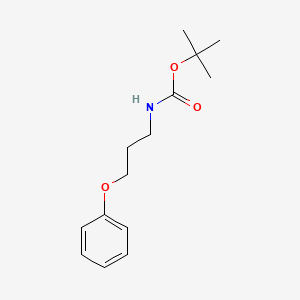
tert-Butyl (3-phenoxypropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (3-phenoxypropyl)carbamate is a chemical compound that belongs to the class of organic compounds known as carbamates. Carbamates are derived from carbamic acid and contain the functional group (-NHCOO-). They are used in a variety of applications, including as intermediates in organic synthesis, in the production of pharmaceuticals, and as pesticides due to their inhibitory effects on certain enzymes.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture, demonstrating their utility as building blocks in organic synthesis . Enantioselective synthesis of related compounds, such as benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, involves key steps like iodolactamization, highlighting the complexity and precision required in synthesizing chiral carbamate intermediates . Additionally, the synthesis of N-tert-butanesulfinyl imines, which are versatile intermediates for asymmetric synthesis of amines, involves condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of the tert-butyl group, which imparts steric bulk and influences the reactivity and stability of the compound. The carbamate functional group is essential for the formation of cyclic carbamates, as demonstrated in the stereoselective syntheses of statine and its analogs using tert-butyldimethylsilyl carbamates .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives undergo various chemical reactions. For example, the potassium tert-butoxide/dimethyl sulphoxide/ethyl iodide reaction is used for derivatization of carbamate herbicides, which can then be analyzed by gas chromatography-mass spectrometry . Dirhodium(II)-catalyzed C-H amination reactions of tert-butyl carbamate derivatives lead to the formation of oxazolidinones and other functionalized amines . Asymmetric Mannich reactions are employed to synthesize chiral amino carbonyl compounds, such as tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. These properties are crucial for their application in various fields, including pharmaceuticals and agrochemicals. For instance, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, involves multiple steps that are optimized for yield and efficiency, indicating the importance of understanding the physical and chemical behavior of these compounds 10. The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an intermediate in biologically active compounds, also highlights the relevance of these properties in the development of synthetic methodologies .
Applications De Recherche Scientifique
Synthetic Phenolic Antioxidants
Research has been conducted on synthetic phenolic antioxidants (SPAs), which include compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), focusing on their environmental occurrence, human exposure, and toxicity. SPAs have been detected in various environmental matrices and in humans. Toxicity studies suggest some SPAs may cause hepatic toxicity and have endocrine-disrupting effects, emphasizing the need for future studies to investigate novel SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).
Decomposition of Methyl Tert-Butyl Ether (MTBE)
The decomposition of MTBE, a compound related to tert-butyl compounds, has been studied in the context of environmental remediation. Research demonstrates the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE into less harmful substances, highlighting innovative methods for environmental cleanup and reduction of pollution (Hsieh et al., 2011).
Biodegradation of Ethyl Tert-Butyl Ether (ETBE)
Studies on the biodegradation and fate of ETBE, another tert-butyl compound, in soil and groundwater provide insights into microbial degradation pathways and the impact of co-contaminants on biodegradation processes. This research is crucial for understanding the environmental behavior of similar tert-butyl compounds and developing strategies for remediation of contaminated sites (Thornton et al., 2020).
MTBE Biodegradation and Bioremediation
A comprehensive review of MTBE biotransformation and mineralization under aerobic and anaerobic conditions highlights the metabolic pathways involved and the potential for natural and enhanced bioremediation of MTBE-contaminated environments. This research is pertinent to understanding the degradation mechanisms of tert-butyl compounds and improving bioremediation techniques (Fiorenza & Rifai, 2003).
Mécanisme D'action
Safety and Hazards
While specific safety and hazard information for “tert-Butyl (3-phenoxypropyl)carbamate” was not found, similar compounds like “tert-Butyl carbamate” require personal protective equipment, adequate ventilation, and avoidance of ingestion and inhalation . They should be stored in a dry, cool, and well-ventilated place .
Orientations Futures
The future directions for “tert-Butyl (3-phenoxypropyl)carbamate” could involve its use in the synthesis of more complex organic compounds. Given its role as a reagent and protecting group, it could be used in the development of new synthetic methods and reactions . Additionally, it could be used in the synthesis of pharmaceuticals and other biologically active compounds .
Propriétés
IUPAC Name |
tert-butyl N-(3-phenoxypropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)15-10-7-11-17-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXKYTXWEVBZFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-phenoxypropyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2539890.png)
![1-[1-(4-Bromo-3-fluorophenyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2539893.png)
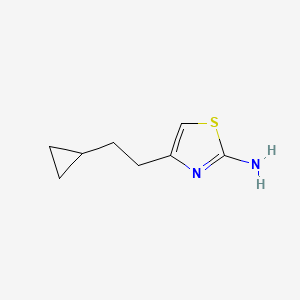
![Tert-butyl-[indol-1-yl(phenyl)methyl]-dimethylsilane](/img/structure/B2539898.png)
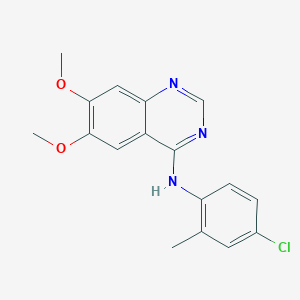
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2539900.png)
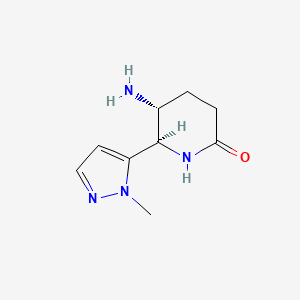
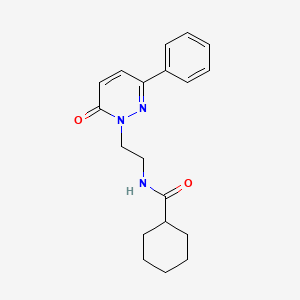
![3-bromo-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2539905.png)
![[4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2539907.png)
![5-[(3-Fluoro-4-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2539909.png)
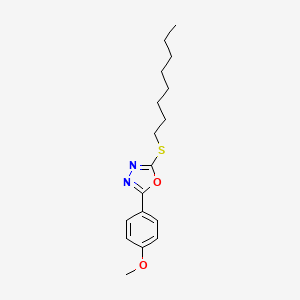

![[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2539912.png)